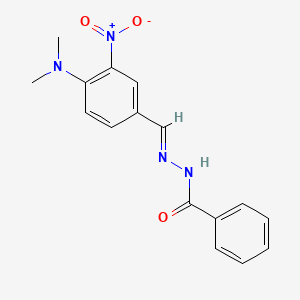
(E)-N'-(4-(dimethylamino)-3-nitrobenzylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound (E)-N'-(4-(dimethylamino)-3-nitrobenzylidene)benzohydrazide is a Schiff base ligand, which is typically formed by the condensation of an amine with a carbonyl compound. Although the specific compound is not directly described in the provided papers, similar compounds with related structures have been synthesized and studied. These compounds are known for their coordination with metal ions to form complexes with potential applications in various fields, including catalysis, material science, and biochemistry.
Synthesis Analysis
The synthesis of related Schiff base ligands involves the reaction of an amine with an aldehyde to form a double bond between the nitrogen and the carbon of the carbonyl group. For instance, the synthesis of a dinuclear zinc complex with a related Schiff base ligand is described, where the ligand is coordinated to zinc ions along with formate ions . Another related compound was prepared by reacting 4-diethylamino-2-hydroxybenzaldehyde with 4-(dimethylamino)benzohydrazide . These examples suggest that the synthesis of this compound would likely follow a similar synthetic route.
Molecular Structure Analysis
The molecular structure of Schiff base ligands is characterized by the presence of a C=N double bond, which is crucial for their ability to chelate metal ions. In the case of the dinuclear zinc complex, the zinc atoms are five-coordinate and form a dimeric centrosymmetric unit with a central parallelepiped Zn2O2 core . The related compound with diethylamino and dimethylamino substituents exhibits a dihedral angle between the two benzene rings, indicating a certain degree of flexibility in the ligand structure .
Chemical Reactions Analysis
Schiff base ligands are reactive towards metal ions, forming coordination complexes. The zinc complex mentioned demonstrates the ability of the Schiff base ligand to chelate with zinc through multiple coordination sites, including the hydroxy oxygen, imine nitrogen, and carbonyl oxygen atoms . These coordination sites are typical of Schiff base ligands and would be expected to be present in the chemical reactions of this compound with metal ions.
Physical and Chemical Properties Analysis
The physical and chemical properties of Schiff base ligands and their complexes can vary widely depending on the substituents on the ligand and the metal ion involved in the complex. The crystal packing of the zinc complex is stabilized by intermolecular hydrogen bonds, which is a common feature that can influence the solubility and stability of such compounds . The related compound forms chains in the crystal through hydrogen bonding, which could also affect its physical properties . These interactions are important considerations when studying the properties of this compound.
Eigenschaften
IUPAC Name |
N-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-19(2)14-9-8-12(10-15(14)20(22)23)11-17-18-16(21)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,18,21)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPLRJKKNDRUAK-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2528942.png)
![4-(dimethylsulfamoyl)-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2528943.png)



![2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-o-tolyl-acetamide](/img/structure/B2528949.png)


![3-{1-[4-(tert-butyl)benzyl]-5,6-dimethyl-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2528953.png)
![3-Chloro-6-[[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]pyridazine](/img/structure/B2528956.png)
![5-(3-Bromophenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2528958.png)

![3-(2-Fluorophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2528960.png)